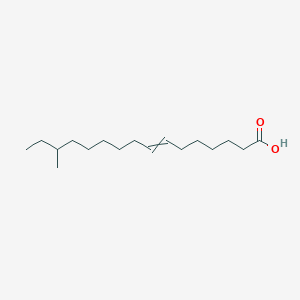
14-Methylhexadec-7-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Methylhexadec-7-enoic acid is a branched-chain fatty acid with a molecular formula of C17H32O2 It is characterized by the presence of a methyl group at the 14th carbon and a double bond at the 7th position in the hexadecenoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 14-Methylhexadec-7-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-14-methylhexadecane and 7-bromoheptanoic acid.
Grignard Reaction: The 1-bromo-14-methylhexadecane is reacted with magnesium to form the corresponding Grignard reagent.
Coupling Reaction: The Grignard reagent is then coupled with 7-bromoheptanoic acid under controlled conditions to form the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
14-Methylhexadec-7-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond at the 7th position can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form the corresponding saturated fatty acid.
Substitution: The methyl group at the 14th position can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Halogenation reagents such as bromine (Br2) can be used for substitution reactions at the methyl group.
Major Products Formed
Epoxides and Diols: Formed from the oxidation of the double bond.
Saturated Fatty Acid: Formed from the reduction of the double bond.
Halogenated Derivatives: Formed from substitution reactions at the methyl group.
Applications De Recherche Scientifique
14-Methylhexadec-7-enoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studies of fatty acid metabolism.
Biology: Investigated for its role in cellular signaling pathways and its potential effects on membrane fluidity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of 14-Methylhexadec-7-enoic acid involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with specific enzymes involved in fatty acid metabolism, modulating their activity and influencing metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecanoic Acid: A saturated fatty acid with a similar carbon chain length but lacking the double bond and methyl group.
Oleic Acid: A monounsaturated fatty acid with a double bond at the 9th position but without the methyl group.
14-Methylhexadecanoic Acid: A saturated fatty acid with a methyl group at the 14th position but lacking the double bond.
Uniqueness
14-Methylhexadec-7-enoic acid is unique due to the presence of both a methyl group at the 14th position and a double bond at the 7th position. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
162229-23-4 |
|---|---|
Formule moléculaire |
C17H32O2 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
14-methylhexadec-7-enoic acid |
InChI |
InChI=1S/C17H32O2/c1-3-16(2)14-12-10-8-6-4-5-7-9-11-13-15-17(18)19/h4-5,16H,3,6-15H2,1-2H3,(H,18,19) |
Clé InChI |
RNSJPNZFTRVLJW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCCCCC=CCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


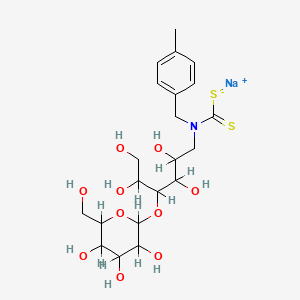

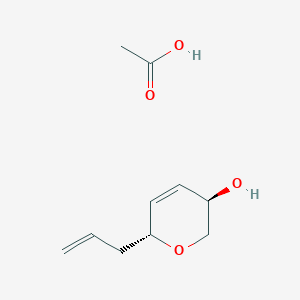
![1-Butanol, 3-methyl-2-[[(1S)-1-phenyl-3-butenyl]amino]-, (2S)-](/img/structure/B14267540.png)
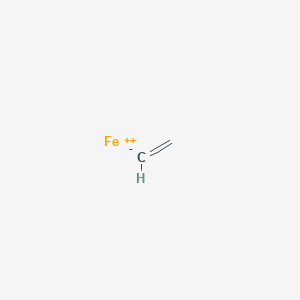

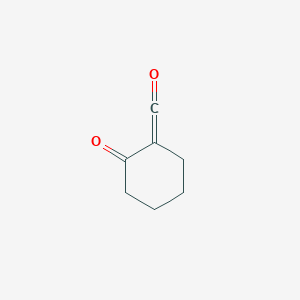
![N-methyl-N-[[nitro(propyl)amino]methyl]nitramide](/img/structure/B14267570.png)
![[2-(Hexadecyloxy)phenyl]methyl methylphosphonate](/img/structure/B14267578.png)


![tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14267593.png)
![Dibutyl[(4-nitrophenyl)methyl]tellanium bromide](/img/structure/B14267594.png)
![Spiro[2.3]hexan-4-one, 5,5-dichloro-](/img/structure/B14267595.png)
